molecular formula C7H16Cl2Si B3106215 Dichloro-(3,3-dimethylbutyl)-methylsilane CAS No. 157223-34-2

Dichloro-(3,3-dimethylbutyl)-methylsilane

Cat. No. B3106215
CAS RN: 157223-34-2
M. Wt: 199.19 g/mol
InChI Key: BFMJXUSQFPFAGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “Dichloro-(3,3-dimethylbutyl)-methylsilane” were not found, related compounds such as 3,3′-dichloro-4,4′-diaminodiphenyl methane (MOCA) have been synthesized using zeolites HY, Hβ and HZSM-5 in the presence of o-chloroaniline and formaldehyde .

Scientific Research Applications

Environmental Distribution and Fate

Siloxanes, including dichloro-dimethylbutyl-methylsilane derivatives, are extensively used in consumer products and industrial processes, raising concerns about their environmental fate. They are prone to hydrolysis and hydroxylation, although they persist in sediments due to constant usage and emission. Higher residual levels of dimethylsiloxanes are found in industrial areas compared to residential areas, with unique transformed products, such as halogenated derivatives, arising from specific industrial scenarios. Modified siloxanes with functional groups like halogenated-dimethylsiloxanes exhibit stronger persistence due to weaker volatilization and degradation, especially in terrestrial matrices (Xiang et al., 2021).

Environmental Partition Properties

The environmental behavior of volatile methylsiloxanes (VMS), which include dichloro-dimethylbutyl-methylsilane derivatives, is influenced by their partition properties. These properties are critical for accurate predictions of environmental fate, distribution, and potential effects. Methylsiloxanes, due to their molecular size and capacity for various molecular interactions, behave differently from conventional hydrophobic contaminants. This behavior significantly impacts their environmental exposure and risk analyses (Xu et al., 2014).

Implications for Passive Environmental Sampling

The assessment of PDMS (polydimethylsiloxane)-water partition coefficients, which are relevant for siloxanes including dichloro-dimethylbutyl-methylsilane, is crucial for passive environmental sampling techniques like solid-phase microextraction (SPME). Accurate determination of these coefficients is necessary for understanding the environmental variables impacting the partitioning of hydrophobic organic compounds (HOCs) and for the reliable application of SPME in aquatic environments. This understanding aids in reducing error in calculated aqueous concentrations using passive sampling techniques (Difilippo & Eganhouse, 2010).

Transformation and Environmental Impact

The transformation products of siloxanes, including dichloro-dimethylbutyl-methylsilane derivatives, have been a subject of concern. For instance, diuron, a biologically active pollutant related to the broader family of siloxanes, and its degradation products like 3,4-dichloroaniline, have been found persistent in environmental compartments. These compounds exhibit significant toxicity and raise concerns regarding potential groundwater contamination, underlining the importance of understanding the degradation behavior and ecotoxicological effects of siloxanes and their transformation products on the environment and health (Giacomazzi & Cochet, 2004).

properties

IUPAC Name

dichloro-(3,3-dimethylbutyl)-methylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16Cl2Si/c1-7(2,3)5-6-10(4,8)9/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMJXUSQFPFAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC[Si](C)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401278153
Record name Dichloro(3,3-dimethylbutyl)methylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401278153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro-(3,3-dimethylbutyl)-methylsilane

CAS RN

157223-34-2
Record name Dichloro(3,3-dimethylbutyl)methylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157223-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichloro(3,3-dimethylbutyl)methylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401278153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 2 liter, 4-necked flask equipped as in Example 1 was charged with 500 g (5.94 mol) of neohexene and 1 ml of a 10% chloroplatinic acid in THF solution. The mixture was heated to reflux (about 42° C.). 805 g (5.94 mol) of methyldichlorosilane was then added dropwise. After the addition of about 70 ml of the silane, the reaction commenced and the temperature in the flask rose to 102° C. as the remainder of the silane was added. The reaction mixture was allowed to cool to room temperature (about 25° C.) after the addition of the silane. Upon completion of the reaction, the remaining volatile components were removed at reduced pressure and the residue was distilled to give 1100 g (84% of theory) of neohexylmethyldichlorosilane.
Quantity
500 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dichloro-(3,3-dimethylbutyl)-methylsilane

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